3-(Piperidin-4-YL)benzonitrile hydrochloride
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Overview
Description
3-(Piperidin-4-YL)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2. It is a derivative of benzonitrile, where a piperidine ring is attached to the benzene ring at the para position. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-YL)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-YL)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form a lactam or an amide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of lactams or amides.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of nitro or halogen groups on the benzene ring.
Scientific Research Applications
3-(Piperidin-4-YL)benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or activation of its function. The nitrile group can also participate in interactions with amino acid residues, further stabilizing the compound’s binding to the target.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-YL)benzonitrile: Similar structure but without the hydrochloride salt.
3-(Piperidin-4-YL)benzo[d]isoxazole: Contains an isoxazole ring instead of a nitrile group.
4-Benzoylpiperidine: Features a benzoyl group instead of a nitrile group.
Uniqueness
3-(Piperidin-4-YL)benzonitrile hydrochloride is unique due to its combination of a piperidine ring and a nitrile group, which allows for diverse chemical reactivity and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
3-piperidin-4-ylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAYZBIXMNHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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